molecular formula C12H10BrClN4O3 B14921495 4-bromo-N-(2-chloro-4-nitrophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

4-bromo-N-(2-chloro-4-nitrophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B14921495
M. Wt: 373.59 g/mol
InChI Key: BOWDJSFQHZPIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2-chloro-4-nitrophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, a chloro-nitrophenyl group, and an ethyl-pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-chloro-4-nitrophenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Bromine Atom: The bromination of the pyrazole ring is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Attachment of the Chloro-Nitrophenyl Group: The chloro-nitrophenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the brominated pyrazole with 2-chloro-4-nitroaniline in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate product with ethyl chloroformate or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-chloro-4-nitrophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.

    Reduction: Formation of amino derivatives from nitro groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-chloro-4-nitrophenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways, leading to the disruption of cellular processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell, affecting signal transduction and cellular responses.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

4-bromo-N-(2-chloro-4-nitrophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    4-bromo-N-(2-chloro-4-nitrophenyl)-1H-pyrazole-5-carboxamide: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    4-bromo-N-(2-chloro-4-nitrophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Contains a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.

    4-bromo-N-(2-chloro-4-nitrophenyl)-1-phenyl-1H-pyrazole-5-carboxamide: Features a phenyl group, which may enhance its binding affinity to certain molecular targets.

Properties

Molecular Formula

C12H10BrClN4O3

Molecular Weight

373.59 g/mol

IUPAC Name

4-bromo-N-(2-chloro-4-nitrophenyl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H10BrClN4O3/c1-2-17-11(8(13)6-15-17)12(19)16-10-4-3-7(18(20)21)5-9(10)14/h3-6H,2H2,1H3,(H,16,19)

InChI Key

BOWDJSFQHZPIOC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.